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Cat. No.: B15611326

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Alexa Fluor 647, a widely used far-

red fluorescent dye. It covers the fundamental principles of fluorescent labeling, detailed

experimental protocols for conjugating Alexa Fluor 647 to proteins and nucleic acids, and

essential quality control measures to ensure the reliability and reproducibility of experimental

results.

Introduction to Alexa Fluor 647
Alexa Fluor 647 is a bright and photostable cyanine dye that belongs to the Alexa Fluor family

of fluorescent dyes.[1][2][3] Its excitation and emission spectra are well-suited for the 633 nm

or 647 nm laser lines commonly found on fluorescence microscopes and flow cytometers.[3] A

key advantage of using a far-red dye like Alexa Fluor 647 is the low autofluorescence of

biological specimens in this region of the spectrum, leading to a higher signal-to-noise ratio.[2]

Furthermore, Alexa Fluor 647 is pH-insensitive over a wide range (pH 4-10), ensuring stable

fluorescence in various biological buffers.[1][3] These properties make it an excellent choice for

a multitude of applications, including immunofluorescence, flow cytometry, super-resolution

microscopy, and fluorescence in situ hybridization (FISH).[1][2]
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Photophysical Properties of Alexa Fluor 647
The performance of a fluorescent dye is determined by its photophysical properties. The key

quantitative data for Alexa Fluor 647 are summarized in the table below for easy reference and

comparison.

Property Value Reference

Maximum Excitation

Wavelength (λex)
650 - 653 nm [1][4]

Maximum Emission

Wavelength (λem)
665 - 671 nm [1][5][6]

Molar Extinction Coefficient (ε) 239,000 cm⁻¹M⁻¹ [1][7]

Quantum Yield (Φ) 0.33 [1][2]

Molecular Weight

(approximate)
~800 Da [1]

Principles of Fluorescent Labeling
Fluorescent labeling involves the covalent attachment of a fluorophore to a target molecule,

such as a protein, antibody, or nucleic acid. The choice of labeling chemistry depends on the

available functional groups on the target molecule. For Alexa Fluor 647, two primary reactive

forms are commonly used:

NHS (N-hydroxysuccinimidyl) esters: These react with primary amines (-NH₂) found on the

N-terminus of proteins and the side chain of lysine residues.[7][8] This is the most common

method for labeling proteins and antibodies.

Maleimides: These react with free sulfhydryl or thiol groups (-SH) on cysteine residues.[9]

[10] This provides a more site-specific labeling approach if a free cysteine is available or can

be engineered into the protein.

The following diagram illustrates the general principle of amine-reactive labeling using an NHS

ester.
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General Principle of Amine-Reactive Labeling

Conjugation Reaction
(pH 8.3-8.5)

Protein with Primary Amines
(e.g., Lysine residues, N-terminus) Alexa Fluor 647-Labeled Protein

(Stable Amide Bond)

+

Alexa Fluor 647
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NHS Leaving Group
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Principle of Amine-Reactive Labeling

Experimental Protocols
This section provides detailed methodologies for labeling proteins and nucleic acids with Alexa

Fluor 647, followed by purification and quality control procedures.

Protein and Antibody Labeling with Alexa Fluor 647 NHS
Ester
This protocol is optimized for labeling 1 mg of an IgG antibody but can be adapted for other

proteins.[5][7][11]

Materials:

Protein or antibody of interest (1 mg/mL in amine-free buffer, e.g., PBS)

Alexa Fluor 647 NHS Ester

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

Purification column (e.g., size-exclusion chromatography resin like Sephadex G-25)[12]

Reaction tubes

Pipettes

Methodology:

Prepare the Protein Solution:

Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine

will compete with the labeling reaction.

The protein concentration should ideally be at least 2 mg/mL for optimal results.[7] If the

protein is more dilute, the labeling efficiency may be lower.[11]

To 0.5 mL of the 2 mg/mL protein solution, add 50 µL of 1 M sodium bicarbonate to raise

the pH to ~8.3. Mix gently.[11]

Prepare the Reactive Dye Solution:

Warm the vial of Alexa Fluor 647 NHS ester to room temperature.

Dissolve the contents of one vial (typically sufficient for 1 mg of protein) in a small volume

(e.g., 10 µL) of high-quality anhydrous DMF or DMSO.[7] This solution should be prepared

immediately before use.

Conjugation Reaction:

Add the reactive dye solution to the protein solution while gently stirring.

Incubate the reaction for 1 hour at room temperature, protected from light.[7][11]

The following diagram outlines the experimental workflow for protein labeling.
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Protein Labeling Workflow with Alexa Fluor 647 NHS Ester

Start

Prepare Protein Solution
(Amine-free buffer, adjust pH)

Conjugation Reaction
(1 hour, room temperature, dark)

Prepare Reactive Dye Solution
(Dissolve AF647 NHS Ester in DMSO/DMF)

Purification
(Size-Exclusion Chromatography)

Quality Control
(Determine DOL, assess functionality)

End
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Protein Labeling Workflow

Nucleic Acid Labeling
There are several methods for labeling nucleic acids with Alexa Fluor 647. One common

approach involves a two-step process where an amine-modified nucleotide is first incorporated

into the DNA or RNA, followed by labeling with an amine-reactive Alexa Fluor 647 dye. Kits are

commercially available for this purpose.[13]
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General Principle:

Enzymatic Incorporation of Amine-Modified Nucleotides: An amine-modified deoxynucleotide

(e.g., aminoallyl-dUTP) is incorporated into the nucleic acid using standard enzymatic

methods such as nick translation, random priming, or PCR.

Chemical Labeling: The amine-modified nucleic acid is then chemically labeled with Alexa

Fluor 647 NHS ester.

Alternatively, ULYSIS™ Nucleic Acid Labeling Kits provide a one-step, non-enzymatic method

for labeling.[14][15]

Purification of the Labeled Conjugate
After the labeling reaction, it is crucial to remove any unreacted, free dye from the labeled

conjugate. This is essential for accurate determination of the degree of labeling and to minimize

background fluorescence in downstream applications.[16] Size-exclusion chromatography is a

common and effective method for this purification.[1][14][17]

Methodology (Size-Exclusion Chromatography):

Prepare the Column: Pack a suitable size-exclusion resin (e.g., Bio-Gel P-30 for proteins >40

kDa) into a column.[5] Equilibrate the column with an appropriate buffer (e.g., PBS).

Apply the Sample: Carefully load the entire reaction mixture onto the top of the resin bed.

Elution: Allow the sample to enter the resin, then begin adding elution buffer. The larger,

labeled protein will travel through the column faster than the smaller, free dye molecules.

Collect Fractions: Collect the colored fractions. The first colored band to elute will be the

Alexa Fluor 647-labeled protein. The second, slower-moving band will be the free dye.

Quality Control of the Labeled Conjugate
1. Determine the Degree of Labeling (DOL):

The DOL is the average number of dye molecules conjugated to each protein molecule. It can

be determined spectrophotometrically by measuring the absorbance of the conjugate at 280
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nm (for the protein) and at ~650 nm (for Alexa Fluor 647).[18]

Calculations:

Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

A₂₈₀ = Absorbance of the conjugate at 280 nm

A₆₅₀ = Absorbance of the conjugate at 650 nm

CF = Correction factor for the absorbance of the dye at 280 nm (for Alexa Fluor 647, this is

typically around 0.03)[7]

ε_protein = Molar extinction coefficient of the protein at 280 nm

Dye Concentration (M) = A₆₅₀ / ε_dye

ε_dye = Molar extinction coefficient of Alexa Fluor 647 at 650 nm (239,000 cm⁻¹M⁻¹)[7]

Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

For most antibodies, an optimal DOL is between 3 and 7.[5][7] Over-labeling can lead to

fluorescence quenching and reduced antibody functionality.[2]

The following diagram illustrates the logical relationship in calculating the Degree of Labeling.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://abberior.rocks/expertise/protocols/degree-of-labeling-dol/
https://pubmed.ncbi.nlm.nih.gov/23098838/
https://pubmed.ncbi.nlm.nih.gov/23098838/
https://uomus.edu.iq/img/lectures21/MUCLecture_2024_32543569.pdf
https://pubmed.ncbi.nlm.nih.gov/23098838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2876214/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611326?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculating the Degree of Labeling (DOL)

Measure Absorbance at 280 nm (A₂₈₀)

Calculate Protein Concentration

Measure Absorbance at 650 nm (A₆₅₀)

Calculate Dye Concentration

Calculate DOL
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Degree of Labeling Calculation

2. Assess Functionality:

It is critical to verify that the labeling process has not compromised the biological activity of the

protein.[2] The specific functional assay will depend on the protein of interest. For antibodies,

this could involve:

ELISA (Enzyme-Linked Immunosorbent Assay): To confirm that the labeled antibody can still

bind to its target antigen.

Flow Cytometry: To assess the ability of the labeled antibody to bind to cells expressing the

target antigen.

Western Blotting: To verify that the labeled antibody can detect the target protein in a

complex mixture.

Storage of Labeled Conjugates
Proper storage is essential to maintain the stability and functionality of the labeled conjugate.
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Store the labeled protein at 2-8°C, protected from light.[7]

For long-term storage, it is recommended to add a stabilizing protein like bovine serum

albumin (BSA) to a final concentration of 1-10 mg/mL, divide the conjugate into single-use

aliquots, and store at -20°C or below.[5][7]

Avoid repeated freeze-thaw cycles.[5][7]

Conclusion
Alexa Fluor 647 is a versatile and robust fluorescent dye that is well-suited for a wide range of

applications in biological research and drug development. By following the detailed protocols

for labeling, purification, and quality control outlined in this guide, researchers can generate

high-quality fluorescently labeled conjugates, leading to reliable and reproducible experimental

outcomes. Careful consideration of the degree of labeling and confirmation of post-labeling

functionality are critical steps to ensure the success of any experiment utilizing Alexa Fluor 647-

labeled molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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